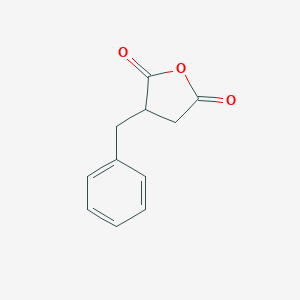

3-Benzyldihydrofuran-2,5-dione

Descripción general

Descripción

3-Benzyldihydrofuran-2,5-dione is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

This compound is a chemical building block and is often used in research

Mode of Action

The mode of action of 3-Benzyldihydrofuran-2,5-dione is currently unknown due to the lack of research in this area . The compound’s interaction with its targets and any resulting changes would need to be determined through further scientific investigation.

Biochemical Pathways

A study on the biosynthetic pathway of a related compound, tetramate bripiodionen, which bears a 3-(2h-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton, might provide some insights .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Actividad Biológica

3-Benzyldihydrofuran-2,5-dione, also known as 3-benzyl-2,5-dihydro-2-furanone, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 190.198 g/mol

- CAS Number : 3830286

Structural Characteristics

This compound features a dihydrofuran ring with a benzyl substituent. The presence of the dione functional group contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 3-benzyl-2,5-dihydro-2-furanone exhibit significant antimicrobial properties. A study evaluated various derivatives for their activity against several bacterial strains, including:

| Bacterial Strain | Inhibition (%) |

|---|---|

| Staphylococcus aureus | 70 |

| Escherichia coli | 65 |

| Pseudomonas aeruginosa | 60 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of 3-benzyl-2,5-dihydro-2-furanone was assessed through in vitro studies using human peripheral blood mononuclear cells (PBMCs). The compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Key Findings:

- Cytokine Inhibition : The compound significantly reduced IL-6 production by up to 85% at higher concentrations (100 µg/mL).

- Cell Viability : At lower concentrations (10 µg/mL), it exhibited minimal cytotoxicity, maintaining over 90% cell viability.

The proposed mechanism for the biological activity of 3-benzyl-2,5-dihydro-2-furanone involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.

- Modulation of Cytokine Production : By affecting signaling pathways in PBMCs, it can downregulate cytokine release.

Case Studies and Research Findings

- Study on Liver Fibrosis : A recent investigation highlighted the compound's potential in treating liver diseases by inhibiting autotaxin (ATX), an enzyme linked to fibrosis and steatosis. The study found that derivatives showed significant inhibition of collagen formation and lipid accumulation in liver cells .

- Tuberculosis Research : Another study focused on pyrrolidine derivatives related to 3-benzyl-2,5-dihydro-2-furanone showed promising results against Mycobacterium tuberculosis. These compounds inhibited the enoyl acyl carrier protein reductase (InhA), an essential enzyme for bacterial cell wall synthesis .

Toxicity and Safety Profile

The safety profile of 3-benzyl-2,5-dihydro-2-furanone has been evaluated through various toxicity studies. According to data from the US EPA:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 190.20 g/mol

- CAS Number : 865538-96-1

- Structure : The compound features a furan ring with two carbonyl groups at the 2 and 5 positions, contributing to its reactivity and utility in various chemical reactions.

Medicinal Chemistry Applications

3-Benzyldihydrofuran-2,5-dione has been explored for its potential therapeutic applications:

- Hypoglycemic Agent :

-

Pharmaceutical Synthesis :

- The compound serves as an intermediate in the production of various pharmaceutical agents. Its ability to participate in diverse chemical reactions makes it valuable in creating complex molecules with potential therapeutic effects.

Synthetic Applications

The compound's structure allows it to be utilized in various synthetic pathways:

- Regioselective Reactions :

-

Organic Synthesis :

- Its reactivity can be exploited in synthesizing other organic compounds, making it a versatile building block in organic chemistry.

Case Study 1: Synthesis of Mitiglinide

A detailed study on the synthesis of (S)-mitiglinide from (S)-3-benzyldihydrofuran-2,5-dione demonstrated the efficiency of this compound in producing hypoglycemic agents. The process involved:

- Reacting (S)-3-benzyldihydrofuran-2,5-dione with (3aR,7aS)-octahydro-1H-isoindole hydrochloride.

- Achieving a high yield of (S)-mitiglinide while effectively separating undesired regioisomers through selective precipitation techniques.

This case exemplifies the compound's utility in pharmaceutical applications, particularly for diabetes treatment.

Case Study 2: Organic Synthesis Applications

Research has shown that this compound can be employed as an intermediate in various organic syntheses. It has been utilized to create derivatives that exhibit biological activity, showcasing its potential beyond just medicinal chemistry.

Propiedades

IUPAC Name |

3-benzyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEHLTSDDZKTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397025 | |

| Record name | 3-benzyldihydrofuran-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19544-43-5 | |

| Record name | 2-Benzylsuccinic anhydride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019544435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-benzyldihydrofuran-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyloxolane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLSUCCINIC ANHYDRIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26KH2225XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.